![molecular formula C12H20N2O B14294999 1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one CAS No. 113360-73-9](/img/structure/B14294999.png)
1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one ring fused with a hexahydro-2H-azonin structure
Métodos De Preparación
The synthesis of 1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its bioactive properties, including its use in drug discovery and development.
Industry: The compound is utilized in the production of fine chemicals and materials with specific functional properties
Mecanismo De Acción
The mechanism of action of 1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enantioselective proteins, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A simpler analog with a similar core structure but lacking the hexahydro-2H-azonin moiety.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that provide different reactivity and biological profiles.
Prolinol: A derivative with a hydroxyl group that offers unique stereochemical properties
Propiedades
Número CAS |
113360-73-9 |
|---|---|
Fórmula molecular |
C12H20N2O |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-(3,4,5,6,7,8-hexahydro-2H-azonin-9-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H20N2O/c15-12-8-6-10-14(12)11-7-4-2-1-3-5-9-13-11/h1-10H2 |
Clave InChI |
PPJPRUVEQJWWMS-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=NCCC1)N2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



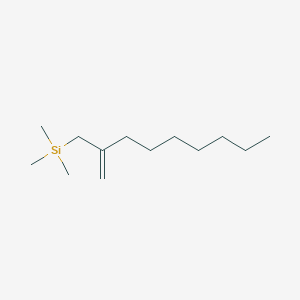
![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)


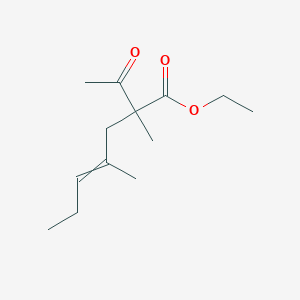
![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)
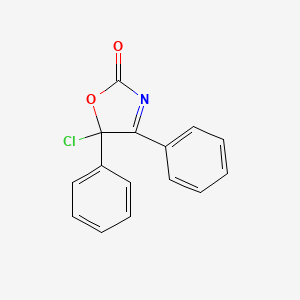
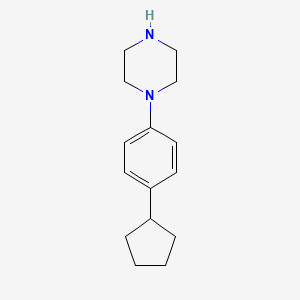
![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)
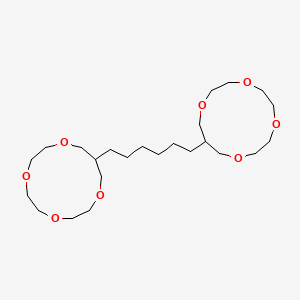

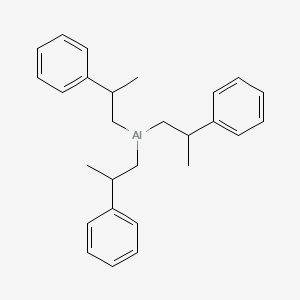
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
